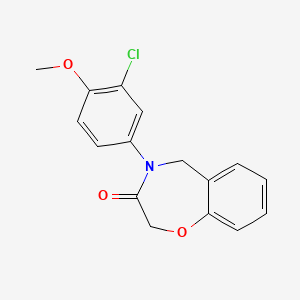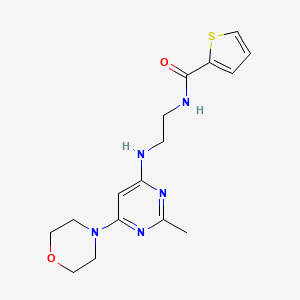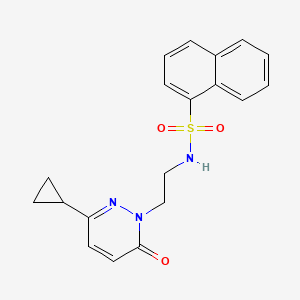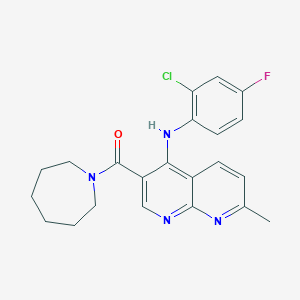
(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a 1,2,4-oxadiazole ring, a pyridine ring, a piperazine ring, and a tetrahydrofuran ring. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. Structures of similar compounds were studied by single crystal X-ray diffraction method .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring is known to rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,4-oxadiazole ring could contribute to its reactivity and stability .Scientific Research Applications
Synthesis and Structural Analysis
Several studies have been dedicated to synthesizing novel compounds that contain the 1,2,4-oxadiazole ring, a core structure similar to the compound . These efforts aim to explore the chemical properties and potential biological activities of these compounds. For instance, Krolenko et al. (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings, demonstrating strong antimicrobial activity. The study highlighted the importance of structural exploration and the impact of various substituents on the biological activities of these compounds Krolenko, S. Vlasov, I. A. Zhuravel, 2016.
Biological Activities
Antimicrobial Activity
The aforementioned study by Krolenko et al. (2016) also conducted a structure–activity study to examine the antimicrobial effects of their synthesized compounds, indicating a promising avenue for developing new antimicrobial agents based on the oxadiazole ring structure.
Anticancer and Antimicrobial Agents
Katariya et al. (2021) embarked on synthesizing heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities, aiming to evaluate their anticancer and antimicrobial activities. Their findings suggest these compounds could serve dual purposes in pharmaceutical applications, potentially overcoming microbe resistance to existing drugs Katariya, D. R. Vennapu, S. Shah, 2021.
Antiviral Activity
Attaby et al. (2006) focused on synthesizing derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine, exploring their antiviral activities. This research underscores the potential of such compounds in developing new antiviral drugs, contributing to the ongoing fight against viral diseases Attaby, A. Elghandour, M. A. Ali, Y. M. Ibrahem, 2006.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-oxadiazole moiety have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and analgesic properties. They act on various targets such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase .
Mode of Action
The exact mode of action of (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone1,2,4-oxadiazole derivatives generally work by inhibiting key enzymes involved in disease progression .
Biochemical Pathways
These compounds can affect multiple biochemical pathways. For instance, they can inhibit telomerase activity, act as focal adhesion kinase (FAK) inhibitors, target thymidylate synthase, act as an inhibitor of the B-cell lymphoma 2, inhibit NF-kB signaling pathway, and target tubulin polymerization .
Pharmacokinetics
The ADME properties of This compoundSimilar compounds have been found to be metabolized by hydroxylation and then conjugation with sulfate .
Result of Action
The specific molecular and cellular effects of This compound1,2,4-oxadiazole derivatives have been found to exhibit anticancer activity by stopping cell proliferation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-19-16(20-25-12)13-4-5-15(18-11-13)21-6-8-22(9-7-21)17(23)14-3-2-10-24-14/h4-5,11,14H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRHDCDAWGWPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2504717.png)


![ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2504720.png)

![methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2504722.png)

![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2504726.png)
![5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504729.png)


![4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2504734.png)

![3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2504738.png)